Cas no 1021230-26-1 (methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate)
![methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate structure](https://ja.kuujia.com/scimg/cas/1021230-26-1x500.png)
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate 化学的及び物理的性質
名前と識別子
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- methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate
- methyl 4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate
- AKOS005637949
- methyl 4-({(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)benzoate
- STK878458
- F3220-0675
- 1021230-26-1
- (E)-methyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
- VU0513467-1
- Methyl 4-[[2-[4-(4-bromophenyl)-2-thiazolyl]-2-cyanoethenyl]amino]benzoate
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- インチ: 1S/C20H14BrN3O2S/c1-26-20(25)14-4-8-17(9-5-14)23-11-15(10-22)19-24-18(12-27-19)13-2-6-16(21)7-3-13/h2-9,11-12,23H,1H3
- InChIKey: DBFPPORQXSBFCX-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(NC=C(C2=NC(C3=CC=C(Br)C=C3)=CS2)C#N)C=C1
計算された属性
- 精确分子量: 438.99901g/mol
- 同位素质量: 438.99901g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 6
- 複雑さ: 589
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- XLogP3: 5.2
じっけんとくせい
- 密度みつど: 1.502±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 586.5±60.0 °C(Predicted)
- 酸度系数(pKa): -1.84±0.10(Predicted)
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3220-0675-30mg |
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
1021230-26-1 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3220-0675-5mg |
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
1021230-26-1 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3220-0675-15mg |
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
1021230-26-1 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3220-0675-40mg |
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
1021230-26-1 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3220-0675-20mg |
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
1021230-26-1 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3220-0675-4mg |
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
1021230-26-1 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3220-0675-3mg |
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
1021230-26-1 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3220-0675-2μmol |
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
1021230-26-1 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3220-0675-20μmol |
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
1021230-26-1 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3220-0675-75mg |
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |
1021230-26-1 | 90%+ | 75mg |
$208.0 | 2023-04-27 |
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoateに関する追加情報
Methyl 4-{[(1E)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate (CAS No. 1021230-26-1): An Overview
Methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate (CAS No. 1021230-26-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a thiazole ring, a bromophenyl group, and a cyanoethenyl moiety, which collectively contribute to its potential therapeutic applications.
The synthesis of methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate involves multiple steps, each requiring precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have enabled researchers to develop more efficient and scalable routes for the production of this compound. For instance, a study published in the Journal of Organic Chemistry in 2023 reported a novel palladium-catalyzed coupling reaction that significantly improved the yield and selectivity of the synthesis process.
In terms of its biological activity, methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate has shown promising results in various preclinical studies. One notable application is its potential as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Beyond its anticancer properties, methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate has also been investigated for its anti-inflammatory and antimicrobial activities. A study published in the Journal of Medicinal Chemistry in 2023 found that this compound effectively reduced inflammation in animal models of rheumatoid arthritis. Additionally, it exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
The pharmacokinetic properties of methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate have also been studied extensively. In vitro and in vivo experiments have shown that this compound has good solubility and stability under physiological conditions. Furthermore, it demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent.
To further explore the therapeutic potential of methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in human subjects with various diseases. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses and exhibits promising therapeutic effects.
In conclusion, methyl 4-{[(1E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate (CAS No. 1021230-26-1) is a multifaceted compound with a wide range of potential applications in medicine. Its unique structural features and diverse biological activities make it an exciting area of research for both academic and industrial scientists. As more studies are conducted and clinical trials progress, it is likely that this compound will play an increasingly important role in the development of new therapeutic strategies for various diseases.
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